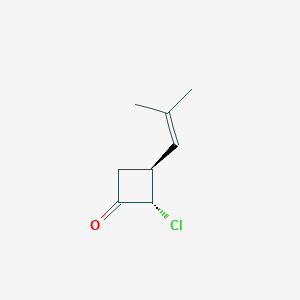![molecular formula C17H22O2S B14388984 Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate CAS No. 88354-75-0](/img/structure/B14388984.png)
Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate is an organic compound with a complex structure that includes a cyclohexyl ring, a phenylsulfanyl group, and an ethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the phenylsulfanyl group. One common method involves the use of a cyclohexanone derivative, which undergoes a series of reactions including alkylation, sulfonation, and esterification to yield the final product. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or Grignard reagents are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the activity of these targets by forming reversible or irreversible bonds, leading to changes in their function. The cyclohexyl ring and ethyl acetate moiety contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]propanoate
- Methyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate
- Ethyl [3-methylidene-4-(phenylsulfanyl)cyclopentyl]acetate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
88354-75-0 |
|---|---|
Molekularformel |
C17H22O2S |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
ethyl 2-(3-methylidene-4-phenylsulfanylcyclohexyl)acetate |
InChI |
InChI=1S/C17H22O2S/c1-3-19-17(18)12-14-9-10-16(13(2)11-14)20-15-7-5-4-6-8-15/h4-8,14,16H,2-3,9-12H2,1H3 |
InChI-Schlüssel |
ZQIQYWCPAWTMQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CCC(C(=C)C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


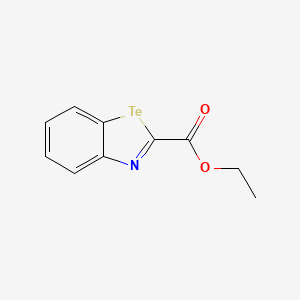

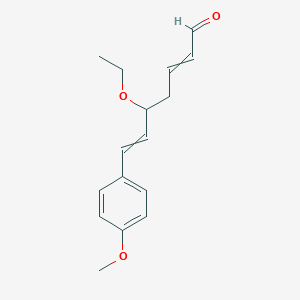



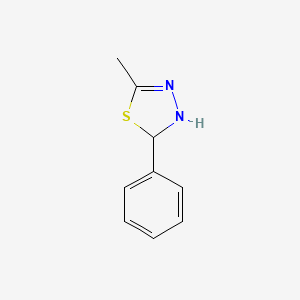
![Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B14388957.png)
![2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene](/img/structure/B14388961.png)
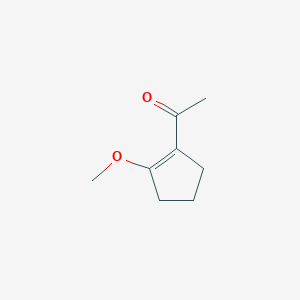
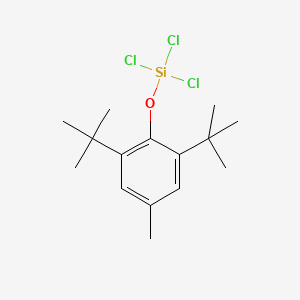
![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)
